
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione is an organotin compound that features a pyrrole ring substituted with bromine atoms and a tributylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dibromo-1H-pyrrole-2,5-dione with tributyltin hydride under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The stannyl group can participate in oxidation-reduction reactions.
Coupling Reactions: The compound can be used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts are often employed in Stille coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique electronic properties.
Medicinal Chemistry: Researchers are exploring its potential as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism by which 3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione exerts its effects is primarily through its ability to participate in various chemical reactions. The stannyl group can facilitate coupling reactions, while the bromine atoms can be substituted to introduce different functional groups. These properties make it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dibromo-1H-pyrrole-2,5-dione: Lacks the stannyl group, making it less versatile in coupling reactions.
1-(Tributylstannyl)-1H-pyrrole-2,5-dione: Lacks the bromine atoms, limiting its reactivity in substitution reactions.
Uniqueness
3,4-Dibromo-1-(tributylstannyl)-1H-pyrrole-2,5-dione is unique due to the presence of both bromine atoms and a stannyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
79430-51-6 |
|---|---|
Formule moléculaire |
C16H27Br2NO2Sn |
Poids moléculaire |
543.9 g/mol |
Nom IUPAC |
3,4-dibromo-1-tributylstannylpyrrole-2,5-dione |
InChI |
InChI=1S/C4HBr2NO2.3C4H9.Sn/c5-1-2(6)4(9)7-3(1)8;3*1-3-4-2;/h(H,7,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
JTDDZXOIAXPCHH-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)N1C(=O)C(=C(C1=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



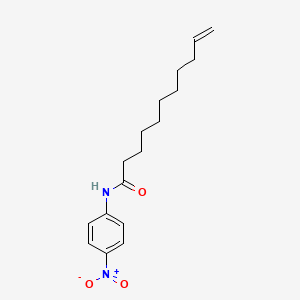
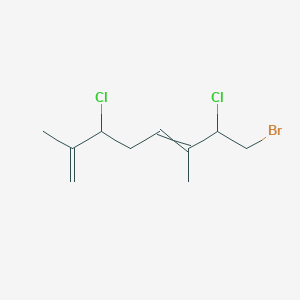
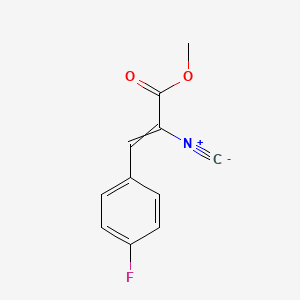
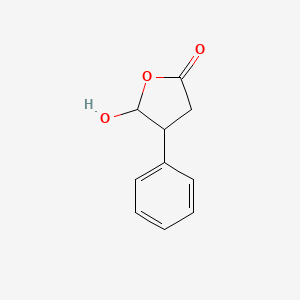
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
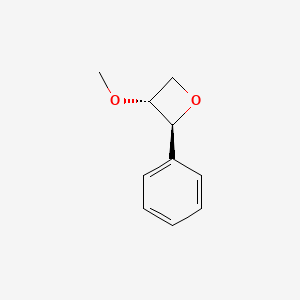
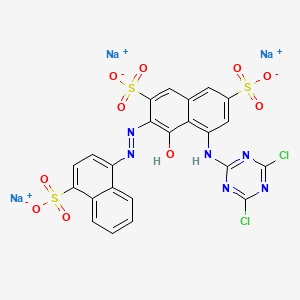
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
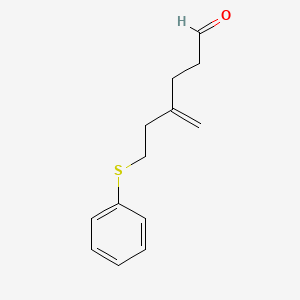
![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
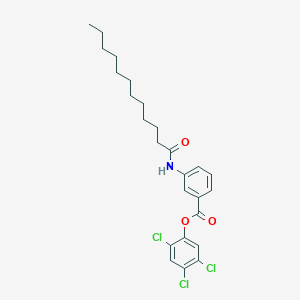

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide](/img/structure/B14447963.png)
